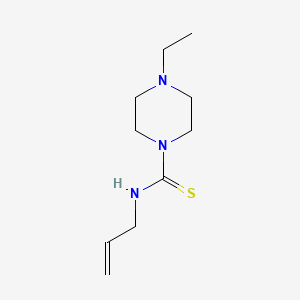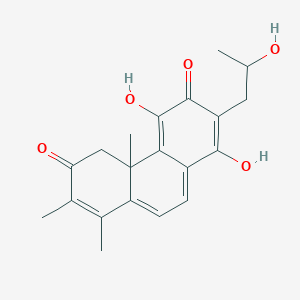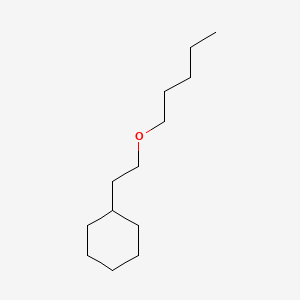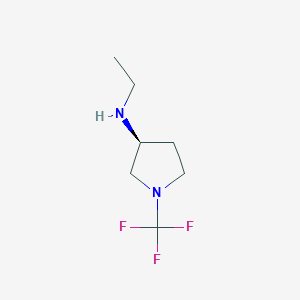
(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes. These complexes catalyze the borrowing hydrogen annulation process, which allows for the formation of chiral N-heterocycles directly from simple racemic diols and primary amines . This method is highly efficient and provides access to a wide range of diversely substituted enantioenriched pyrrolidines.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of stable O-benzoylhydroxylamines as alkyl nitrene precursors in combination with proficient rhodium catalysts . This approach ensures high yields and efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LAH) is commonly used in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine: Another chiral pyrrolidine derivative used for enantiomeric separation of chiral carboxylic acids.
(S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine: Similar in structure and used for similar applications.
Uniqueness
(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13F3N2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-11-6-3-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
VCPTXVLGEGVXJZ-LURJTMIESA-N |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CCNC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


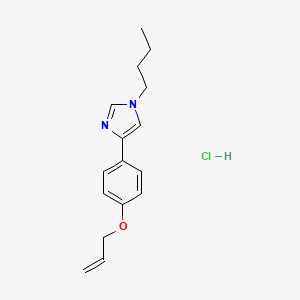
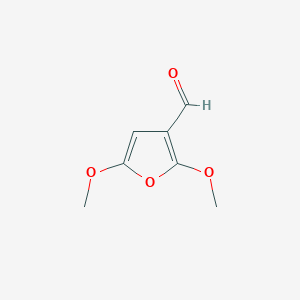
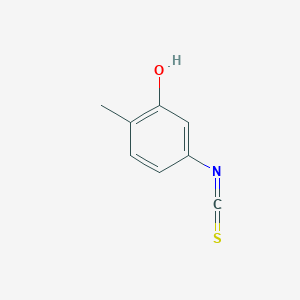


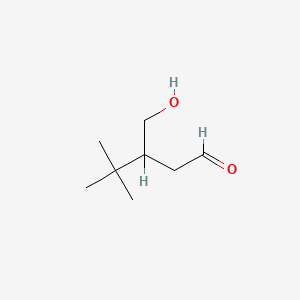
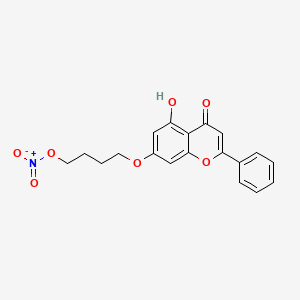
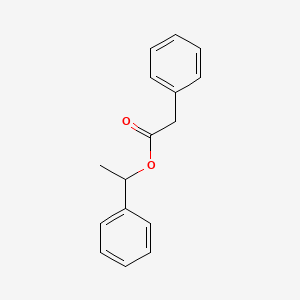
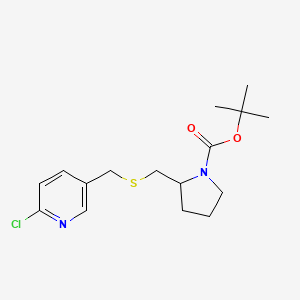
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
